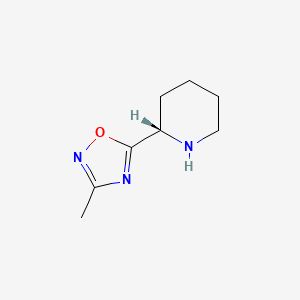

(S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole

Description

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

3-methyl-5-[(2S)-piperidin-2-yl]-1,2,4-oxadiazole |

InChI |

InChI=1S/C8H13N3O/c1-6-10-8(12-11-6)7-4-2-3-5-9-7/h7,9H,2-5H2,1H3/t7-/m0/s1 |

InChI Key |

ZIBMLRNNEACWHX-ZETCQYMHSA-N |

Isomeric SMILES |

CC1=NOC(=N1)[C@@H]2CCCCN2 |

Canonical SMILES |

CC1=NOC(=N1)C2CCCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of a piperidine derivative with a nitrile oxide, which is generated in situ from a hydroxamoyl chloride under basic conditions. The reaction proceeds through a 1,3-dipolar cycloaddition to form the oxadiazole ring.

Industrial Production Methods

Industrial production of (S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve the use of catalysts to lower the activation energy and improve the selectivity of the desired product.

Chemical Reactions Analysis

Photochemical Rearrangements

UV irradiation induces cleavage of the labile O–N bond, generating reactive intermediates. For example:

-

Ring Contraction-Ring Expansion (RCE): Photolysis of 3-amino-1,2,4-oxadiazoles yields 1,3,4-oxadiazoles .

-

Boulton-Katritzky Rearrangement (BKR): Arylhydrazones of oxadiazoles form 1,2,3-triazoles under visible light with ruthenium catalysts .

Key Photoproducts

| Starting Material | Conditions | Product |

|---|---|---|

| 3-Alkenoxy-5-phenyl-oxadiazole | THF, UV light | Oxazoline derivatives |

| Polyfluoroaryl-oxadiazole | DCM, Ru complex | Quinazolinone derivatives |

The stereochemistry of the piperidine moiety may influence regioselectivity in these rearrangements .

Acid/Base-Mediated Hydrolysis

1,2,4-Oxadiazoles hydrolyze under acidic or basic conditions to form amidoximes or nitriles. For instance:

-

Acidic Hydrolysis: Cleavage of the oxadiazole ring produces a nitrile and an amidoxime .

-

Basic Conditions: Stability is higher, but prolonged exposure may degrade the ring .

Hydrolysis Products

| Conditions | Major Products |

|---|---|

| 1M HCl, reflux | Piperidine-substituted nitrile |

| 1M NaOH, RT | Amidoxime intermediate |

Functionalization of the Piperidine Substituent

The secondary amine in the piperidine ring undergoes typical amine reactions:

Functionalization Pathways

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation | Acetyl chloride | N-Acetyl-piperidine-oxadiazole |

| Alkylation | Methyl iodide | N-Methyl-piperidine derivative |

These modifications alter solubility and bioactivity without disrupting the oxadiazole core .

Stability and Degradation

-

Thermal Stability: Decomposes above 200°C, forming CO and NH₃ .

-

Light Sensitivity: Prolonged UV exposure accelerates ring rearrangements .

Biological Interaction-Driven Reactions

Though not purely synthetic, the compound interacts with biomolecules:

Scientific Research Applications

(S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms and one oxygen atom. It has a piperidine moiety at the C-5 position and a methyl group at the C-3 position of the oxadiazole ring. The oxadiazole core provides stability and versatility, making it valuable in medicinal chemistry and drug development.

(S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole Applications

(S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole and its derivatives have various applications. Compounds with a similar oxadiazole core have demonstrated promise in several biological activities. Studies have shown that (S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole interacts with multiple biological targets.

Structural Analogues

Several compounds share structural similarities with (S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole:

- 3-(Piperidin-1-yl)-1,2,4-Oxadiazole Features a piperidine at C-5 and exhibits different receptor binding profiles.

- 5-(Pyrrolidin-2-yl)-1,2,4-Oxadiazole Contains a pyrrolidine instead of a piperidine, potentially leading to different pharmacokinetic properties.

- 3-Methyl-5-(morpholinyl)-1,2,4-Oxadiazole Includes a morpholine substituent, resulting in variations in biological activity based on ring size.

Mechanism of Action

The mechanism of action of (S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Anticholinesterase Activity

- (S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole : The piperidinyl group at position 5 may enhance selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE), as bulky substituents like piperidine improve binding affinity in hydrophobic pockets of BuChE .

- 3-Phenyl-5-(alkyl)-1,2,4-oxadiazoles : Aromatic substituents at position 3 generally favor AChE inhibition, with IC₅₀ values comparable to donepezil (a standard AChE inhibitor). However, these derivatives exhibit lower BuChE selectivity .

Table 1: Substituent Effects on Cholinesterase Inhibition

Antifungal and Nematicidal Activity

- Amide-functionalized 1,2,4-oxadiazoles : Derivatives with amide fragments at position 5 exhibit potent antifungal activity (e.g., IC₅₀ = 2.3 μM against Fusarium spp.) and nematicidal effects, attributed to succinate dehydrogenase (SDH) inhibition .

- (S)-3-Methyl-5-(piperidin-2-yl) : The piperidinyl group may enhance membrane permeability, but its antifungal efficacy remains unexplored, warranting further study .

Isomeric Comparisons (1,2,4- vs. 1,3,4-Oxadiazoles)

- Thermal Stability: 1,2,4-Oxadiazoles generally exhibit higher thermal stability than 1,3,4-isomers due to improved electron delocalization. For example, 5,5′-diamino-3,3′-azo-1,2,4-oxadiazole has a decomposition temperature >200°C, whereas 1,3,4-analogs decompose at lower temperatures .

- Biological Activity : 1,3,4-Oxadiazoles are often less potent in antiviral assays. Replacing 1,2,4-oxadiazole with 1,3,4-oxadiazole in compound 38 reduced antiviral activity by three-fold .

Table 2: Isomeric Differences in Properties

Comparison with Other Heterocycles

- 1,2,4-Triazoles : Triazole derivatives, such as [1,2,4]triazole-3-thiol, show antitumor activity comparable to vinblastine (IC₅₀ = 1.8 μM vs. 1.5 μM for vinblastine). However, 1,2,4-oxadiazoles often exhibit better metabolic stability due to reduced oxidative susceptibility .

- 1,3,4-Thiadiazoles : Thiadiazole analogs may match 1,2,4-oxadiazoles in antiviral activity but lack the stereochemical versatility provided by chiral substituents like piperidinyl groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole?

- Methodology : The compound can be synthesized via cyclization reactions using amidoximes and acyl chlorides under reflux conditions. For example, analogous oxadiazole derivatives were synthesized using trifluoroacetic acid (TFA) in acetonitrile, achieving yields >90% . Flash column chromatography (SiO₂, hexane:ethyl acetate gradients) is effective for purification, as demonstrated in similar syntheses .

- Key Considerations : Reaction temperature (50–80°C) and stoichiometric ratios of reagents significantly influence yield. Catalytic iridium complexes may enhance enantioselectivity in asymmetric syntheses .

Q. How can the purity and enantiomeric excess (ee) of the compound be validated?

- Analytical Tools :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For example, piperidine protons in analogous compounds appear as multiplet signals at δ 2.5–3.5 ppm .

- Chiral Analysis : Supercritical Fluid Chromatography (SFC) resolves enantiomers, achieving >97% ee in related oxadiazoles .

- Mass Spectrometry : HRMS validates molecular weight within 3 ppm error .

Q. What spectroscopic techniques are critical for characterizing 1,2,4-oxadiazole derivatives?

- FTIR : Absorbance bands at 1600–1650 cm⁻¹ (C=N stretch) and 950–980 cm⁻¹ (N-O stretch) confirm oxadiazole ring formation .

- 19F NMR : Useful for derivatives with fluorinated substituents, such as trifluoromethyl groups, to monitor regioselectivity .

Advanced Research Questions

Q. How can enantioselective synthesis of (S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole be optimized?

- Catalytic Systems : Iridium-catalyzed asymmetric amination (e.g., crotyl acetate as a substrate) achieves high enantioselectivity (97% ee) under mild conditions (50°C, DME solvent) .

- Mechanistic Insight : Computational studies (e.g., Multiwfn software) can map electron localization functions (ELF) to predict reaction pathways and transition states .

Q. What strategies address contradictory biological activity data in oxadiazole derivatives?

- Data Reconciliation :

- SAR Studies : Modify substituents (e.g., alkyl chains, aromatic rings) to enhance target affinity. For example, replacing a nitro group with a sulfonamide improves GSK-3β inhibition .

- Dose-Response Curves : Validate activity across multiple assays (e.g., apoptosis induction vs. antimicrobial potency) .

Q. How can computational tools predict the bioactivity of 1,2,4-oxadiazole derivatives?

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like α7 nicotinic receptors. Pre-optimize ligand geometries with Gaussian09 at the B3LYP/6-31G* level .

- ADME Modeling : SwissADME predicts pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .

Q. What synthetic challenges arise in scaling up enantiopure oxadiazoles?

- Purification : Chiral stationary-phase HPLC or SFC is essential for maintaining ee >95% at scale .

- Yield Optimization : Catalytic recycling (e.g., Pd/C in nitro-group reductions) reduces reagent costs .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.